N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is explored in the realm of synthetic organic chemistry for its potential in facilitating novel reactions. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yields chiral pyrrolidin-3-ones, revealing a unique reaction pathway different from the expected formation of 1,4-oxazepanes. This insight into the mechanistic underpinnings of such reactions expands the toolbox for synthesizing complex organic molecules (Králová et al., 2019).
Antibacterial Applications
The quest for new antibacterial agents has led to the synthesis of heterocyclic compounds incorporating sulfonamido moieties. These compounds have been tested for their antibacterial efficacy, revealing several with high activities against bacterial strains. This research underscores the potential of sulfonamide derivatives in developing new antibacterial drugs (Azab et al., 2013).
Anticonvulsant Properties
Research into heterocyclic compounds containing a sulfonamide moiety has also uncovered their potential as anticonvulsant agents. Certain synthesized derivatives have demonstrated significant protection against convulsions, indicating their utility in developing treatments for seizure-related disorders (Farag et al., 2012).
Anticancer and Radiosensitizing Activities
A novel series of sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to enhance the cell-killing effect of γ-radiation. These compounds exhibit promising in-vitro anticancer activity, highlighting the potential of sulfonamide-based compounds in cancer therapy and radiosensitization (Ghorab et al., 2015).
Environmental and Biological Sensing
The development of sensitive and selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols is crucial. A novel design of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols showcases the application of sulfonamide derivatives in environmental and biological sciences, providing a powerful tool for sensitive detection (Wang et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The structure–activity relationship (sar) of compounds with a pyrrolidine ring suggests that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-6-7-12(10-13(11)17-8-2-4-14(17)18)16-22(19,20)15-5-3-9-21-15/h3,5-7,9-10,16H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCDNMVGQFGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.